properties of Mal-PEG8-Val-Ala-PABC linker
properties of Mal-PEG8-Val-Ala-PABC linker
An In-depth Technical Guide to the Mal-PEG8-Val-Ala-PABC Linker in Antibody-Drug Conjugates
Introduction
The Mal-PEG8-Val-Ala-PABC linker is a critical component in the design of modern antibody-drug conjugates (ADCs), a class of targeted therapeutics revolutionizing oncology. This linker system covalently attaches a potent cytotoxic payload to a monoclonal antibody (mAb), ensuring stability in systemic circulation and facilitating controlled, site-specific drug release within target cancer cells. This guide provides a comprehensive technical overview of the linker's properties, mechanism of action, and the experimental protocols used for its validation, intended for researchers, scientists, and professionals in the field of drug development.
The linker is comprised of four key functional units: a Maleimide (Mal) group for antibody conjugation, a hydrophilic polyethylene glycol (PEG8) spacer, a cathepsin B-cleavable Valine-Alanine (Val-Ala) dipeptide, and a p-aminobenzyl carbamate (B1207046) (PABC) self-immolative spacer.[][2][3][4] This modular design allows for a balanced profile of stability, solubility, and conditional payload release, which are paramount for a wide therapeutic window.[5][6]
Core Components and Their Functions
The Mal-PEG8-Val-Ala-PABC linker's efficacy is derived from the synergistic action of its distinct components.
-
Maleimide (Mal) Group: This unit serves as the antibody conjugation handle. It exhibits high reactivity and specificity towards sulfhydryl (thiol) groups present in the cysteine residues of antibodies, forming a stable thioether bond.[7][8] This reaction proceeds efficiently under mild pH conditions (6.5-7.5), enabling precise and stable ADC formation.[9]
-
Polyethylene Glycol (PEG8) Spacer: The eight-unit PEG chain is a hydrophilic spacer that confers several advantageous physicochemical properties to the ADC.[10] It enhances aqueous solubility, which is crucial for handling highly hydrophobic payloads and preventing aggregation.[3][11] Furthermore, the PEG spacer can improve the pharmacokinetic profile of the ADC by increasing its circulation half-life and reducing non-specific clearance.[3][12]
-
Valine-Alanine (Val-Ala) Dipeptide: This dipeptide sequence acts as the trigger for payload release. It is specifically designed to be a substrate for cathepsin B, a lysosomal cysteine protease that is often upregulated in tumor cells.[][13][] The Val-Ala linker is stable in the bloodstream but is efficiently cleaved within the acidic and enzyme-rich environment of the lysosome following ADC internalization.[][15]
-
p-Aminobenzyl Carbamate (PABC) Self-Immolative Spacer: The PABC unit is a cornerstone of controlled drug release technology.[5] It connects the cleavable dipeptide to the cytotoxic drug. Following the enzymatic cleavage of the Val-Ala peptide, the PABC spacer undergoes a rapid and irreversible 1,6-electronic cascade elimination, liberating the payload in its active, unmodified form.[16][17] This self-immolative mechanism is critical for ensuring that the drug is released only after the specific enzymatic trigger.[5][17]
Physicochemical Properties
The quantitative properties of the Mal-PEG8-Val-Ala-PABC linker are essential for its application in ADC development. The data below is compiled from various suppliers and literature sources.
| Property | Value | References |
| Molecular Formula | C41H65N5O15 | [18] |
| Purity | Typically ≥98% | [2][19] |
| Solubility | Soluble in DMSO, DMF | [2] |
| Storage Conditions | -20°C for short-term (1 month), -80°C for long-term (6 months) | [20][21] |
| Appearance | White to off-white solid | [9] |
Mechanism of Action: From Systemic Circulation to Intracellular Release
The therapeutic action of an ADC utilizing the Mal-PEG8-Val-Ala-PABC linker is a multi-step process that ensures targeted cell killing while minimizing off-target toxicity.
-
Targeting and Binding: The ADC circulates in the bloodstream, where the linker remains stable. The antibody component recognizes and binds to a specific antigen overexpressed on the surface of cancer cells.
-
Internalization: Upon binding, the ADC-antigen complex is internalized by the cancer cell, typically via receptor-mediated endocytosis, and trafficked into the lysosome.
-
Enzymatic Cleavage: Inside the lysosome, the high concentration of cathepsin B and the acidic environment facilitate the cleavage of the amide bond between the valine and alanine (B10760859) residues of the linker.[][4]
-
Self-Immolation and Payload Release: The cleavage of the Val-Ala dipeptide unmasks an amino group on the PABC spacer. This initiates a spontaneous 1,6-elimination reaction, causing the PABC to fragment into p-aminobenzyl quinone methide and carbon dioxide, thereby releasing the active cytotoxic drug.[17]
-
Induction of Apoptosis: The liberated cytotoxic payload can then exert its pharmacological effect, such as inhibiting tubulin polymerization or damaging DNA, leading to cell cycle arrest and apoptosis of the cancer cell.
Experimental Protocols
Validating the performance of the linker is a critical step in ADC development. The cathepsin B cleavage assay is a fundamental experiment to confirm the linker's susceptibility to enzymatic degradation.
Protocol: Fluorometric Cathepsin B Cleavage Assay
This protocol provides a method for assessing the cleavage of a peptide linker by cathepsin B using a fluorogenic substrate.[13]
Principle: The assay utilizes a model substrate where the Val-Ala-PABC linker is attached to a quenched fluorophore (e.g., 7-amino-4-methylcoumarin, AMC). Upon cleavage by cathepsin B, the fluorophore is released, resulting in a quantifiable increase in fluorescence that is directly proportional to the enzymatic activity.[13]
Materials:
-
Recombinant human Cathepsin B
-
Assay Buffer: 50 mM sodium acetate, 1 mM EDTA, 5 mM DTT, pH 5.5
-
Substrate: Val-Ala-PABC-AMC (or similar fluorogenic substrate)
-
Fluorescence plate reader (Excitation/Emission ~380/460 nm for AMC)
-
96-well black microplate
-
Inhibitor (optional, for negative control): Cathepsin B inhibitor (e.g., CA-074)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the substrate in DMSO.
-
Dilute the Cathepsin B enzyme in pre-chilled assay buffer to the desired concentration.
-
Prepare serial dilutions of the substrate in assay buffer.
-
-
Assay Setup:
-
Add 50 µL of the substrate dilutions to the wells of the 96-well plate.
-
Include wells for a negative control (substrate without enzyme) and a positive control (substrate with a known high concentration of enzyme). If using an inhibitor, pre-incubate the enzyme with the inhibitor before adding the substrate.
-
Initiate the reaction by adding 50 µL of the diluted Cathepsin B enzyme solution to each well.
-
-
Incubation:
-
Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes). The incubation time may need optimization.
-
-
Measurement:
-
Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
Subtract the background fluorescence from the negative control wells.
-
Plot the fluorescence intensity against the substrate concentration to determine kinetic parameters like Km and kcat.
-
Applications and Significance
The Mal-PEG8-Val-Ala-PABC linker is a key enabler for ADCs targeting various cancers. Its design has been incorporated into clinically successful therapies. For instance, a variation of this linker technology is used in Loncastuximab tesirine (B3181916) (Zynlonta®), an ADC approved for treating certain types of lymphoma.[4][22] The Val-Ala dipeptide in this context offers advantages such as higher hydrophilicity compared to other dipeptides like Val-Cit, which can be beneficial when working with highly lipophilic payloads, allowing for higher drug-to-antibody ratios (DAR) without causing aggregation issues.[]
Conclusion
The Mal-PEG8-Val-Ala-PABC linker represents a sophisticated and highly effective system for the targeted delivery of cytotoxic agents in antibody-drug conjugates. Its multi-component architecture provides a robust balance of circulatory stability and tumor-specific payload release, driven by the lysosomal protease cathepsin B. The inclusion of a PEG8 spacer further enhances its utility by improving the overall physicochemical properties of the resulting ADC. A thorough understanding of its mechanism and the availability of robust validation protocols are essential for leveraging this technology to develop the next generation of targeted cancer therapies.
References
- 2. Mal-PEG8-Val-Ala-PAB-PNP, ADC linker | BroadPharm [broadpharm.com]
- 3. Monodispersed PEG Linkers Enhance Antibody–Drug Conjugates (ADCs) | MolecularCloud [molecularcloud.org]
- 4. Application of PEG Derivatives in ADC Linkers - Huateng Pharmaceutical CO Ltd [us.huatengsci.com]
- 5. benchchem.com [benchchem.com]
- 6. purepeg.com [purepeg.com]
- 7. precisepeg.com [precisepeg.com]
- 8. Maleimide Linker, Maleimide PEG, Thiol Reactive Reagent | BroadPharm [broadpharm.com]
- 9. nanocs.net [nanocs.net]
- 10. PEG Linkers & Their Applications | Biopharma PEG [biochempeg.com]
- 11. purepeg.com [purepeg.com]
- 12. MAL-PEG8-VA-PAB - JenKem Technology USA [jenkemusa.com]
- 13. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. US7754681B2 - Heterocyclic self-immolative linkers and conjugates - Google Patents [patents.google.com]
- 17. benchchem.com [benchchem.com]
- 18. Mal-PEG8-Val-Ala-PABC - Immunomart [immunomart.com]
- 19. Mal-PEG8-Val-Ala-PAB, ADC linker | BroadPharm [broadpharm.com]
- 20. medchemexpress.com [medchemexpress.com]
- 21. medchemexpress.com [medchemexpress.com]
- 22. Drug Conjugate Linkers and Their Effects on Drug Properties - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
